

Application of Cinnamyl Formate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl formate*

Cat. No.: B3369455

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (CAS: 104-65-4) is an aromatic ester valued in the flavor and fragrance industry for its unique sensory profile.[1][2] It possesses a complex aroma described as warm, fruity, slightly spicy, with floral and cinnamon-like undertones.[2][3] Its flavor is characterized as a bittersweet, apple-like taste.[4] This application note provides a comprehensive overview of the use of **cinnamyl formate** in flavor and fragrance research, including its sensory properties, recommended applications, and relevant experimental protocols for its analysis and stability assessment.

Physicochemical Properties

Cinnamyl formate is a colorless to pale yellow liquid with the molecular formula $C_{10}H_{10}O_2$ and a molecular weight of 162.19 g/mol .[1] It is insoluble in water but soluble in organic solvents such as ethanol and oils.[2][5]

Table 1: Physicochemical Properties of **Cinnamyl Formate**

Property	Value	Reference(s)
Appearance	Colorless to slightly yellow liquid	[1][6]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	
Boiling Point	250-254 °C	[4]
Density	1.08 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.553	[4]
Solubility	Insoluble in water; soluble in ethanol and oils	[2][5]
CAS Number	104-65-4	[1]
FEMA Number	2299	[7]

Sensory Profile and Applications

Cinnamyl formate is a versatile ingredient used to impart warm, sweet, and subtly spicy notes in a variety of products.[3]

Flavor Applications

In the flavor industry, **cinnamyl formate** is used in regulated quantities to create fruity and spicy notes.[3] It is particularly effective in fruit blends, baked goods, confectionery, and beverages.[3][4] At a concentration of 5 ppm, its taste is described as sweet, cinnamon-like, and astringent with woody and balsamic nuances.[4]

Fragrance Applications

As a fragrance ingredient, **cinnamyl formate** serves as a middle note in oriental, amber, floral, and gourmand perfumes.[3] It is often blended with cinnamyl alcohol, benzyl salicylate, and coumarin to add depth and complexity to the fragrance profile.[3] It is also incorporated into cosmetics and personal care products such as soaps, skin creams, and hair care products for its pleasant and lasting scent.[2][3]

Table 2: Recommended Usage Levels of **Cinnamyl Formate**

Application	Recommended Maximum Use Level	Reference(s)
Fragrance Concentrate	1.0%	[8]
Cosmetics (in formula)	0.04%	[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of Cinnamyl Formate in a Beverage Matrix (Triangle Test)

Objective: To determine if a perceptible sensory difference exists between a standard beverage and a beverage containing **cinnamyl formate**.

Materials:

- Base beverage (e.g., clear carbonated water, apple juice)
- **Cinnamyl formate** solution (e.g., 1% in ethanol)
- Graduated pipettes and volumetric flasks
- Identical, odor-free tasting glasses, coded with random 3-digit numbers
- Palate cleansers (e.g., unsalted crackers, filtered water)
- Sensory evaluation booths with controlled lighting and ventilation
- Panel of at least 15-30 trained or consumer panelists

Procedure:

- Sample Preparation:
 - Prepare a control sample of the base beverage.

- Prepare a test sample by adding a specific concentration of the **cinnamyl formate** solution to the base beverage (e.g., 5 ppm).
- For each panelist, present three samples in randomized order: two identical samples (either both control or both test) and one different sample. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.

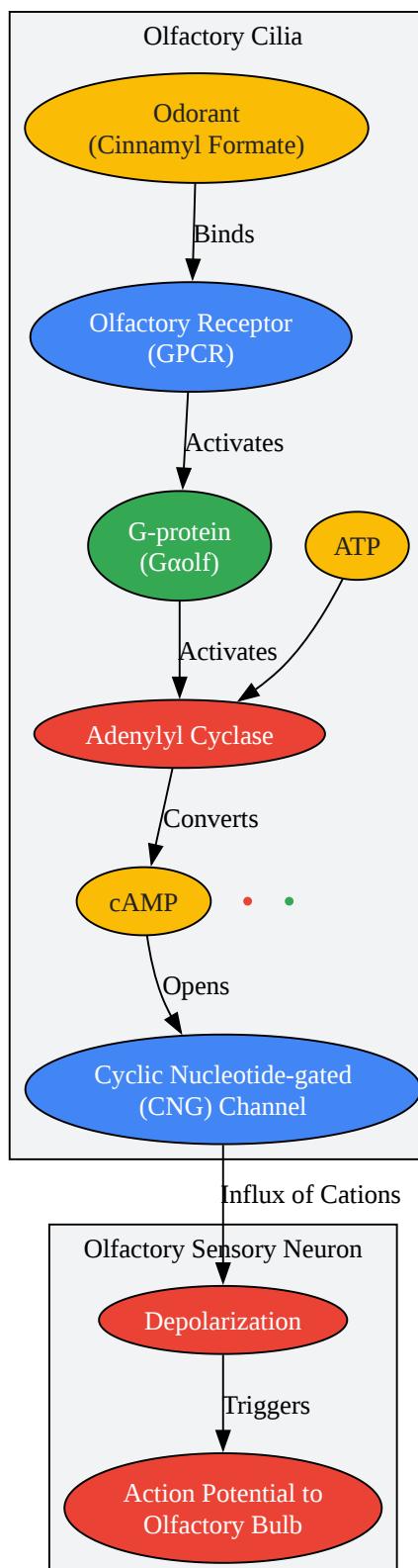
• Testing Protocol:

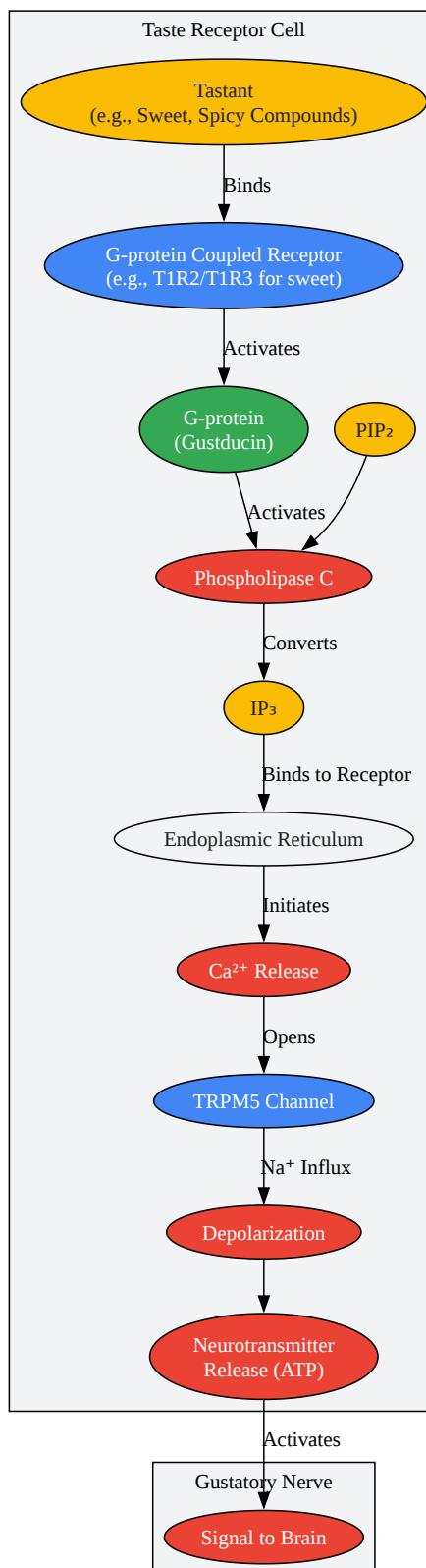
- Instruct panelists to cleanse their palate with water and/or an unsalted cracker before starting.
- Present the three coded samples to each panelist.
- Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.
- Panelists should record their choice on a provided scoresheet.
- A forced-choice method is typically used, meaning panelists must choose one sample even if they perceive no difference.

• Data Analysis:

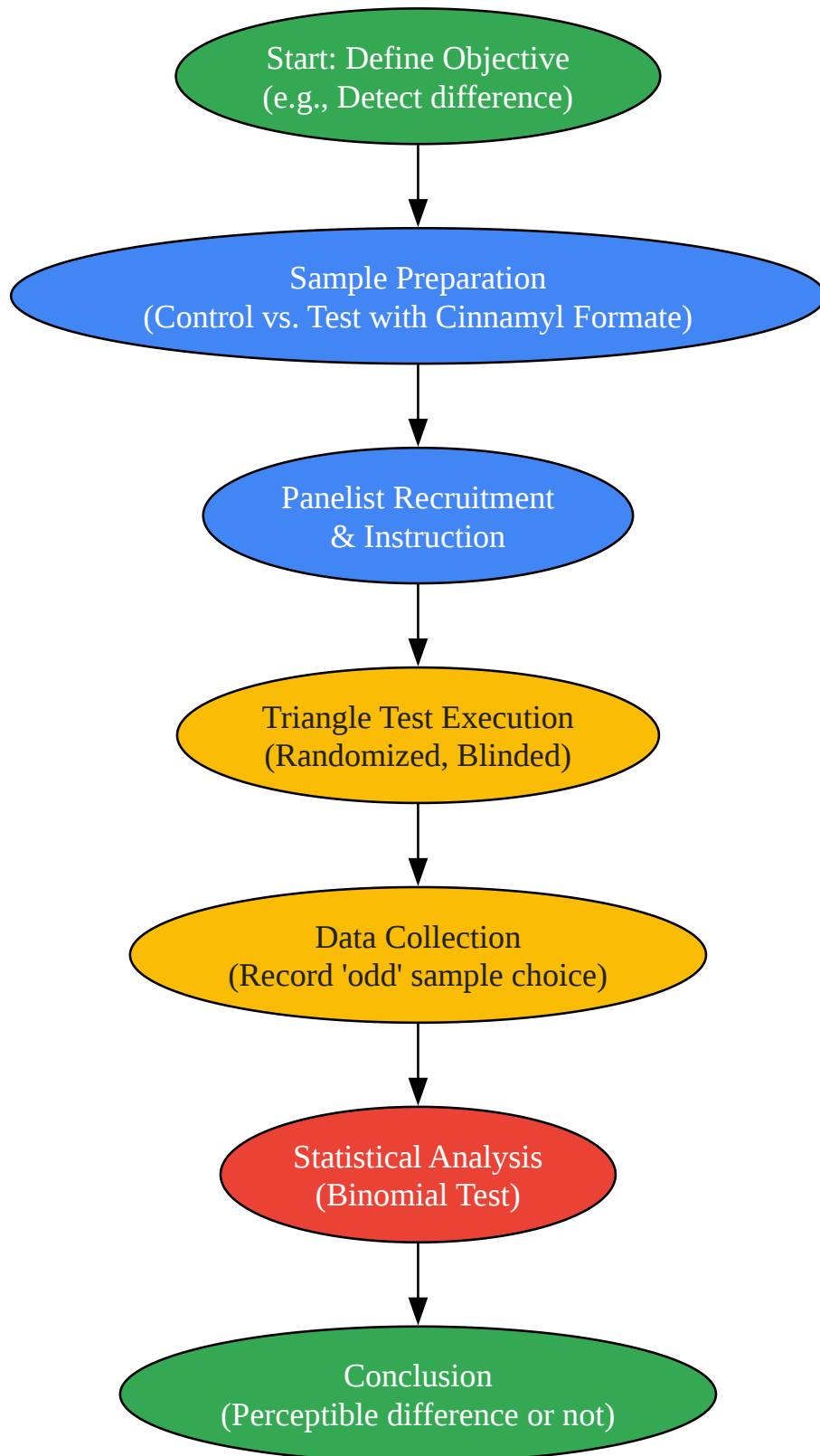
- Tally the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Diagrams Signaling Pathways

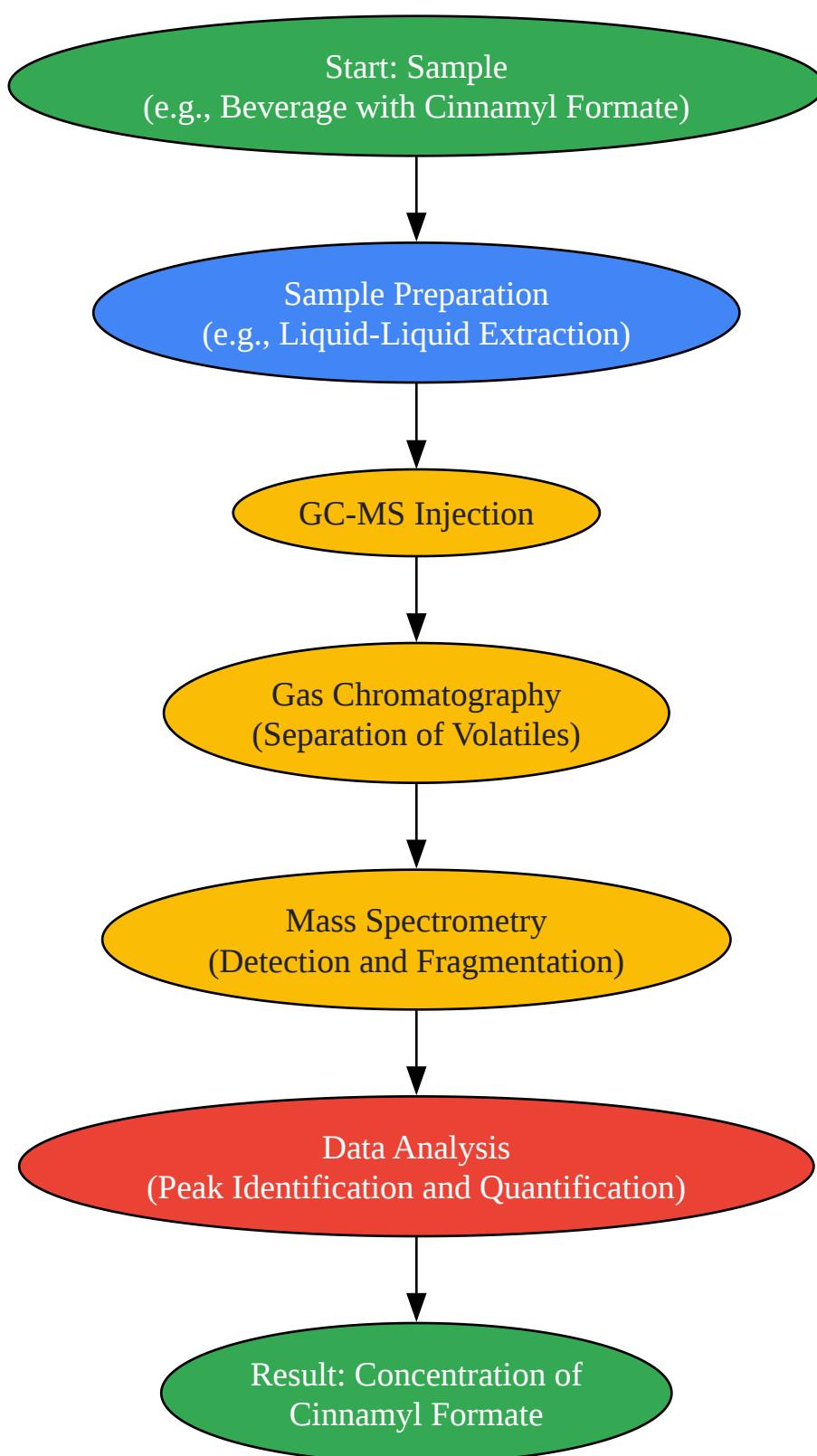
[Click to download full resolution via product page](#)

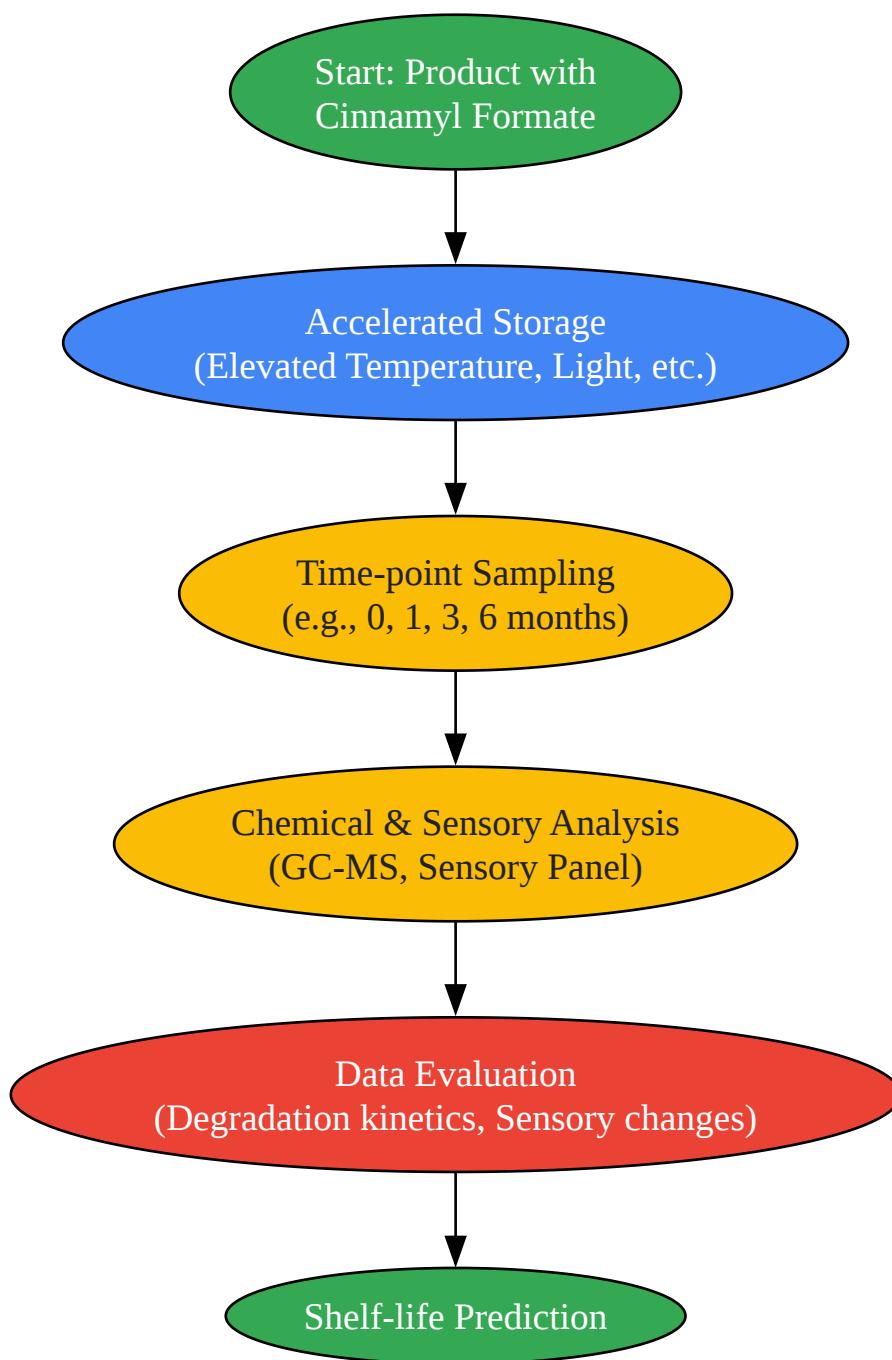
[Click to download full resolution via product page](#)

Experimental Workflows



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Protocol 2: Chemical Analysis of Cinnamyl Formate in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of **cinnamyl formate** in a beverage sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5ms or equivalent)
- Beverage sample containing **cinnamyl formate**
- **Cinnamyl formate** standard
- Solvent for extraction (e.g., dichloromethane)
- Anhydrous sodium sulfate
- Micropipettes, vials, and other standard laboratory glassware

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **cinnamyl formate** in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).
 - Perform serial dilutions to create a calibration curve with a range of concentrations that is expected to bracket the sample concentration.
- Sample Preparation (Liquid-Liquid Extraction):
 - Take a known volume of the beverage sample (e.g., 50 mL).
 - Add an equal volume of dichloromethane to a separatory funnel with the sample.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic (bottom) layer.
 - Dry the organic layer by passing it through anhydrous sodium sulfate.
 - Concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

- GC-MS Analysis:
 - Set up the GC-MS instrument with appropriate parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate).
 - Inject a known volume of the prepared sample and standards into the GC-MS.
 - Acquire the data in full scan or selected ion monitoring (SIM) mode.
- Data Analysis:
 - Identify the peak corresponding to **cinnamyl formate** in the chromatogram based on its retention time and mass spectrum.
 - Integrate the peak area of **cinnamyl formate** for both the standards and the sample.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **cinnamyl formate** in the sample by using the calibration curve.

Protocol 3: Accelerated Stability Testing of Cinnamyl Formate in a Fragranced Product

Objective: To evaluate the stability of **cinnamyl formate** in a cosmetic emulsion under accelerated conditions.

Materials:

- Cosmetic emulsion containing a known concentration of **cinnamyl formate**
- Identical, sealed containers for the samples
- Stability chambers with controlled temperature and light (e.g., 40°C, 75% RH; and a chamber with UV/Vis light exposure)
- GC-MS for chemical analysis

- Trained sensory panel

Procedure:

- Sample Preparation and Storage:
 - Prepare a batch of the cosmetic emulsion containing **cinnamyl formate**.
 - Divide the batch into multiple samples in the final intended packaging.
 - Store the samples under various conditions:
 - Accelerated condition: 40°C / 75% RH
 - Light exposure: A chamber with controlled UV/Vis light cycles
 - Control condition: Room temperature (e.g., 25°C / 60% RH) in the dark.
- Time-Point Evaluation:
 - At specified time points (e.g., 0, 1, 2, and 3 months), remove samples from each storage condition for analysis.
- Chemical Analysis:
 - Extract an aliquot of the emulsion and analyze the concentration of **cinnamyl formate** using the GC-MS protocol described above.
 - Calculate the percentage of **cinnamyl formate** remaining compared to the initial concentration (time 0).
- Sensory Analysis:
 - A trained sensory panel should evaluate the odor profile of the samples from each condition at each time point.
 - Panelists should rate the intensity of the characteristic **cinnamyl formate** aroma and note any changes or the appearance of off-odors.

- Data Analysis:
 - Plot the percentage of **cinnamyl formate** remaining over time for each storage condition to determine the degradation kinetics.
 - Correlate the chemical data with the sensory data to establish a shelf-life based on both chemical stability and acceptable sensory characteristics.

Conclusion

Cinnamyl formate is a valuable and versatile ingredient in both the flavor and fragrance industries. Its unique sensory profile allows for its use in a wide range of products. The provided protocols offer a framework for researchers and scientists to effectively evaluate the sensory properties, quantify the concentration, and assess the stability of **cinnamyl formate** in various applications. Further research into its sensory thresholds and stability in different matrices will continue to enhance its application in product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cinnamyl Formate | 104-65-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. CINNAMYL FORMATE | 104-65-4 [chemicalbook.com]
- 5. Food safety and quality: details [fao.org]
- 6. chembk.com [chembk.com]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. cinnamyl formate, 104-65-4 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Application of Cinnamyl Formate in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3369455#application-of-cinnamyl-formate-in-flavor-and-fragrance-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com